molecular formula C3H2F6O B1612437 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) CAS No. 38701-73-4

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

Cat. No. B1612437
CAS RN: 38701-73-4
M. Wt: 169.04 g/mol
InChI Key: BYEAHWXPCBROCE-MMIHMFRQSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol-OD is the deuterated form of 1,1,1,3,3,3-Hexafluoro-2-propanol. It is used as an NMR solvent in organic chemistry and biochemistry for studying small molecules .

Molecular Structure Analysis

The chemical structure of 1,1,1,3,3,3-Hexafluoro-2-propanol-OD is similar to that of 1,1,1,3,3,3-Hexafluoro-2-propanol, with deuterium substitution .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent. It facilitates Friedel–Crafts-type reactions using covalent reagents without requiring a Lewis acid catalyst. Additionally, it enhances the efficiency of certain intramolecular cycloadditions .

Scientific Research Applications

Solvent for Pd-catalyzed C–H Activation

HFIP has been recognized as a magical solvent for Pd-catalyzed C–H activation . It has unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry . In particular, for distal aromatic C–H functionalizations, the exceptional impact of HFIP to elevate the yield and selectivity has made this solvent irreplaceable .

Green and Sustainable Deep Eutectic Solvent

HFIP is emerging as a green and sustainable deep eutectic solvent . A major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .

Enhancing Chiral Induction

Recent research studies have highlighted the H-bond-donating ability of HFIP to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .

Solution-phase Peptide Chemistry Solvent

HFIP is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .

Facilitates Friedel–Crafts-type Reactions

Due to its polarity and high ionizing power, HFIP plays an important role in the Friedel-Crafts reactions .

Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers

HFIP is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Sample Preparation for GCMS

It finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) .

Mechanism of Action

Target of Action

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a versatile compound that interacts with various targets. It is often used as a solvent in peptide chemistry . It also plays a role in facilitating Friedel-Crafts-type reactions .

Mode of Action

HFIP interacts with its targets primarily through its high ionizing power and polarity . This allows it to facilitate reactions that would typically require a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Biochemical Pathways

It is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may play a role in oxidative stress pathways.

Pharmacokinetics

Its physical properties such as boiling point (59 °c), melting point (-4 °c), and density (1616 g/cm3 at 20 °C) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of HFIP’s action are largely dependent on its role as a solvent and catalyst. In peptide chemistry, it can denature the native state of proteins and stabilize the α-helical conformation in unfolded peptides and proteins . As a catalyst, it can facilitate various reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of HFIP can be influenced by environmental factors such as temperature and pH. It is thermally stable , suggesting that it can maintain its efficacy under a wide range of temperatures. Its action may also be influenced by the pH of the solution, as it has a pH value of 3 - 4 in an aqueous solution .

Future Directions

Research on the applications of 1,1,1,3,3,3-Hexafluoro-2-propanol-OD in various fields, such as drug development, materials science, and catalysis, could provide valuable insights for future studies .

properties

IUPAC Name

2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEAHWXPCBROCE-MMIHMFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583668
Record name 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

CAS RN

38701-73-4
Record name 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 3
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 4
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 5
Reactant of Route 5
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Reactant of Route 6
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

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